Cas no 65060-93-7 (3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)

3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrrole-2,5-dione, 3-bromo-1-methyl-
- 3-bromo-1-methylpyrrole-2,5-dione
- AKOS026726454
- 65060-93-7
- 3-Bromo-1-methyl-pyrrole-2,5-dione
- N-methylmonobromomaleimide
- 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
- n-methylbromomaleimide
- A1-02947
- DTXSID00478280
- SCHEMBL1163613
- 3-Bromo-1-methyl-1H-pyrrole-2,5-dione
- N-methyl bromomaleimide
- EN300-92022
- UFUQBRMYERTCQH-UHFFFAOYSA-N
- DB-204210
- G60106
-
- MDL: MFCD20501985
- インチ: InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3
- InChIKey: UFUQBRMYERTCQH-UHFFFAOYSA-N
- SMILES: CN1C(=O)C=C(C1=O)Br
計算された属性
- 精确分子量: 188.94252
- 同位素质量: 188.94254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 9
- 回転可能化学結合数: 0
- 複雑さ: 209
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 37.4Ų
じっけんとくせい
- PSA: 37.38
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-92022-10.0g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 10.0g |
$2142.0 | 2023-02-11 | |
Chemenu | CM523473-1g |
3-Bromo-1-methyl-1H-pyrrole-2,5-dione |
65060-93-7 | 97% | 1g |
$*** | 2023-05-29 | |
TRC | B814303-10mg |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
TRC | B814303-100mg |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 100mg |
$ 320.00 | 2022-06-06 | ||
Enamine | EN300-92022-0.05g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 0.05g |
$154.0 | 2023-09-01 | |
Enamine | EN300-92022-0.5g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 0.5g |
$518.0 | 2023-09-01 | |
Enamine | EN300-92022-5.0g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 5.0g |
$1700.0 | 2023-02-11 | |
1PlusChem | 1P019SNO-50mg |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 50mg |
$245.00 | 2023-12-16 | |
Enamine | EN300-92022-1g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 95% | 1g |
$664.0 | 2023-09-01 | |
1PlusChem | 1P019SNO-1g |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione |
65060-93-7 | 97% | 1g |
$447.00 | 2024-04-22 |
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dioneに関する追加情報
Professional Introduction to Compound with CAS No 65060-93-7 and Product Name: 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione
The compound with the CAS number 65060-93-7 and the product name 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione represents a significant area of interest in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a pyrrole core with bromine and methyl substituents, has garnered attention due to its structural versatility and potential biological activities. The presence of both electrophilic and nucleophilic sites in its molecular framework makes it a valuable scaffold for further chemical modifications and functionalization, which can lead to the development of novel therapeutic agents.
In recent years, the exploration of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione has been extensively studied for its pharmacological properties. The brominated pyrrole derivative is particularly intriguing because it can serve as a precursor in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive site for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs). These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound’s utility in drug discovery.
The 1-methyl substituent at the 1-position of the pyrrole ring influences the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. This modification can fine-tune the compound’s pharmacokinetic profile, making it more suitable for specific therapeutic applications. Additionally, the 2,5-dihydro moiety enhances the compound’s solubility and metabolic stability, which are critical factors in drug development. These characteristics make 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry have also highlighted the potential of this compound as a lead molecule. Molecular modeling studies suggest that it can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, modifications to the pyrrole core have been shown to modulate the activity of enzymes such as kinases and proteases, which are implicated in diseases like cancer and inflammation. The ability to predict these interactions computationally accelerates the drug discovery process by allowing researchers to design derivatives with enhanced efficacy and reduced side effects.
Moreover, synthetic methodologies have evolved significantly in recent years, enabling more efficient and scalable production of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione. Modern techniques such as flow chemistry and microwave-assisted synthesis have reduced reaction times and improved yields, making it feasible to produce larger quantities of this compound for both research and commercial purposes. These advancements not only lower costs but also allow for rapid screening of derivatives with different substituents.
The pharmaceutical industry has been particularly interested in exploring derivatives of 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione due to their potential therapeutic applications. Several studies have demonstrated that modifications at the 3-position can lead to compounds with anti-inflammatory, antiviral, and anticancer properties. For example, replacing the bromine atom with other functional groups has resulted in molecules that exhibit significant activity against various disease-causing agents. These findings underscore the importance of this scaffold in developing new treatments for a wide range of disorders.
In conclusion,3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No 65060-93-7) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an excellent starting point for synthesizing novel bioactive molecules. The ongoing studies into its pharmacological properties and synthetic applications highlight its importance as a building block in drug discovery. As research continues to uncover new ways to utilize this compound,3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione is likely to remain at the forefront of medicinal chemistry innovation.
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